molecular formula C26H23N5O2 B605328 Alobresib CAS No. 1637771-14-2

Alobresib

カタログ番号 B605328
CAS番号: 1637771-14-2
分子量: 437.5
InChIキー: CMSUJGUHYXQSOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alobresib, also known as GS-5829, is a small molecule drug that is currently under investigation . It is a BET bromodomain inhibitor, which represents a highly effective therapeutic agent against recurrent/chemotherapy resistant uterine serous carcinoma (USC) overexpressing c-Myc .


Molecular Structure Analysis

The molecular formula of Alobresib is C26H23N5O2 . The average molecular weight is 437.49 . The InChI key is CMSUJGUHYXQSOK-UHFFFAOYSA-N .

科学的研究の応用

  • Alginate Hydrogels as Synthetic Extracellular Matrix Materials : Alginate hydrogels are used in cell encapsulation, transplantation, and tissue engineering. Modified with RGD-containing cell adhesion ligands, these hydrogels demonstrate potential in controlling long-term gene expression in cells within the matrices, relevant to tissue engineering and regenerative medicine applications (Rowley, Madlambayan, & Mooney, 1999).

  • Cryobanking of Aquatic Species : This review discusses the applications of genome cryobanking in aquatic species, including fish and invertebrates. The cryopreservation of different cellular types and the need for standardized protocols are highlighted, which could be relevant in the storage and preservation of cells for research on Alobresib (Martínez-Páramo et al., 2017).

  • ALDH1 as a Marker of Stem Cells : This paper identifies ALDH1 as a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcome in breast carcinomas. The findings provide a tool for the study of normal and malignant breast stem cells, which could be relevant in cancer research related to Alobresib (Ginestier et al., 2007).

  • Genome Resource Banking of Laboratory Animals : This review discusses the collection, storage, and redistribution of biomaterials in genome cryobanks, essential for biomedical research and human health. It emphasizes the application of genome resource banks to various species, which could be indirectly related to Alobresib research (Agca, 2012).

  • Analytical Optimal Controls for Cryoprotective Agents : This study applies optimal control theory to cryobiology, specifically to the equilibration of cells with cryoprotective agents. It suggests improvements in cryopreservation protocols, potentially relevant for cell preservation in Alobresib research (Benson, Chicone, & Critser, 2012).

  • Alginate Hydrogels as Biomaterials : Alginate hydrogels have wide applicability as biomaterials in drug delivery and tissue engineering, with control over properties like mechanical stiffness, degradation, and cell attachment. This research could be relevant in the context of Alobresib's applications in drug delivery or tissue engineering (Augst, Kong, & Mooney, 2006).

Safety And Hazards

Alobresib is considered toxic and can cause irritation to the skin and eyes . It is also considered very toxic if swallowed and may pose a risk of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

将来の方向性

Alobresib is under investigation in clinical trials for its safety, tolerability, pharmacokinetics, and pharmacodynamics as a single agent and in combination with Enzalutamide in participants with metastatic castrate-resistant prostate cancer .

特性

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUJGUHYXQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alobresib

CAS RN

1637771-14-2
Record name Alobresib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alobresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14970
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALOBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
A Andrikopoulou, M Liontos, K Koutsoukos… - The Breast, 2020 - Elsevier
… The Phase 1 dose escalation part enrolled 14 participants in four arms, arm A receiving alobresib in combination with exemestane and arms B, C, D receiving fulvestrant and alobresib …
Number of citations: 30 www.sciencedirect.com
YC Duan, SJ Zhang, XJ Shi, LF **, T Yu… - European Journal of …, 2021 - Elsevier
Abnormal epigenetics is a critical hallmark of human cancers. Anticancer drug discovery directed at histone epigenetic modulators has gained impressive advances with six drugs …
Number of citations: 22 www.sciencedirect.com
F Spriano, A Stathis, F Bertoni - Pharmacology & therapeutics, 2020 - Elsevier
The Bromo- and Extra-Terminal domain (BET) family proteins act as “readers” of acetylated histones and they are important transcription regulators. BRD2, BRD3, BRD4 and BRDT, part …
Number of citations: 46 www.sciencedirect.com
S Prekovic, T Chalkiadakis, M Roest… - EMBO Molecular …, 2023 - embopress.org
Glucocorticoid receptor (GR) is a transcription factor that plays a crucial role in cancer biology. In this study, we utilized an in silico‐designed GR activity signature to demonstrate that …
Number of citations: 3 www.embopress.org
N Mokgautsi, YC Kuo, CH Chen, YJ Huang, ATH Wu… - Cells, 2023 - mdpi.com
… Interestingly, NSC772864 showed higher binding energies compared to AZD1080, alobresib, and trilacoclib; however, crizotinib was shown to possess a slightly higher binding energy …
Number of citations: 1 www.mdpi.com
A Mandl, MC Markowski, MA Carducci… - Expert Opinion on …, 2023 - Taylor & Francis
… A Phase Ib study with GS-5829 (alobresib) alone or in combination with enzalutamide studied patients with mCRPC (n = 31). Though the drug was well tolerated, it demonstrated limited …
Number of citations: 2 www.tandfonline.com
W Krause - IUBMB life, 2023 - Wiley Online Library
A review of the current treatment options for prostate cancer and the formation of resistance to these regimens has been compiled including primary, acquired, and cross‐resistance. …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
RJ Mills, SJ Humphrey, PRJ Fortuna, M Lor, SR Foster… - BioRxiv, 2020 - biorxiv.org
SARS-CoV2 infection leads to cardiac injury and dysfunction in 20-30% of hospitalized patients 1 and higher rates of mortality in patients with pre-existing cardiovascular disease 2 , 3 . …
Number of citations: 1 www.biorxiv.org
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 28 apps.who.int
ETR Torres, RM Connolly - Epigenetic Cancer Therapy, 2023 - Elsevier
Alterations in gene expression due to modifications in histone acetylation and DNA methylation at promoter regions of genes are the essence of what we refer to as epigenetics. These …
Number of citations: 0 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。